molecular formula C7H14ClNO B1429399 7-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1417633-09-0

7-Oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1429399
CAS No.: 1417633-09-0
M. Wt: 163.64 g/mol
InChI Key: HJDIPGYOFUZLRF-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom.

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:

Safety and Hazards

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3). It should be handled with care, avoiding dust formation and contact with skin and eyes. Protective equipment should be worn and it should be used only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-Oxa-2-azaspiro[3The synthesis requires specific chemical experimental techniques and equipment . One common method involves the reaction of appropriate starting materials under controlled conditions to form the spiro structure.

Industrial Production Methods

Industrial production of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is not widely documented, but it likely follows similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would involve stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the spiro structure, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted spiro compounds.

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride involves its role as a reagent in the synthesis of kinase inhibitors. These inhibitors target specific kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can potentially disrupt the proliferation of cancer cells, making it a valuable tool in cancer research and treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to its specific spiro structure and its role in synthesizing kinase inhibitors. This makes it particularly valuable in medicinal chemistry and cancer research, distinguishing it from other similar compounds that may not have the same biological activity or applications.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDIPGYOFUZLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855946
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417633-09-0
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-2-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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